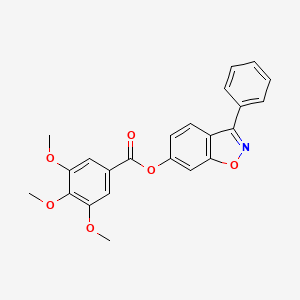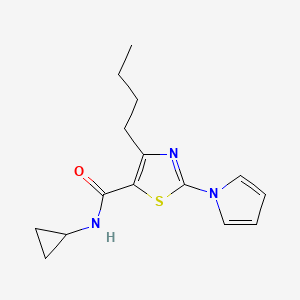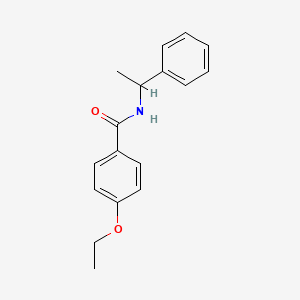
4-ethoxy-N-(1-phenylethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethoxy-N-(1-phenylethyl)benzamide is an organic compound with the molecular formula C17H19NO2 It is characterized by the presence of an ethoxy group, a phenylethyl group, and a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(1-phenylethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethoxybenzoic acid and 1-phenylethylamine.
Amidation Reaction: The 4-ethoxybenzoic acid is reacted with 1-phenylethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond.
Purification: The resulting product is purified using recrystallization or chromatography techniques to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Large-scale reactors and automated systems to handle the reagents and reaction conditions efficiently.
Optimization: Optimization of reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Quality Control: Rigorous quality control measures to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(1-phenylethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of 4-ethoxybenzoic acid or 4-ethoxybenzaldehyde.
Reduction: Formation of 4-ethoxy-N-(1-phenylethyl)amine.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Scientific Research Applications
4-ethoxy-N-(1-phenylethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(1-phenylethyl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways: It can influence various biochemical pathways, leading to its observed effects. For example, it may inhibit certain enzymes involved in inflammation, leading to anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-N-(1-phenylethyl)benzamide: Similar structure with a methoxy group instead of an ethoxy group.
4-ethoxy-N-(2-phenylethyl)benzamide: Similar structure with a different position of the phenylethyl group.
4-ethoxy-N-(1-phenylethyl)benzoic acid: Similar structure with a carboxylic acid group instead of an amide group.
Uniqueness
4-ethoxy-N-(1-phenylethyl)benzamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. Its ethoxy group provides different reactivity compared to similar compounds with other substituents, and its specific amide linkage contributes to its stability and potential interactions with biological targets.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C17H19NO2 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
4-ethoxy-N-(1-phenylethyl)benzamide |
InChI |
InChI=1S/C17H19NO2/c1-3-20-16-11-9-15(10-12-16)17(19)18-13(2)14-7-5-4-6-8-14/h4-13H,3H2,1-2H3,(H,18,19) |
InChI Key |
QSXMXGTYDKFLCS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}-L-alanine](/img/structure/B11022240.png)
![trans-4-[({2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11022243.png)
![2-[2-(3,4-dimethoxyphenyl)ethyl]-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11022253.png)
![N-[1H-benzimidazol-2-yl(phenyl)methyl]-2-(4-hydroxyphthalazin-1-yl)acetamide](/img/structure/B11022260.png)
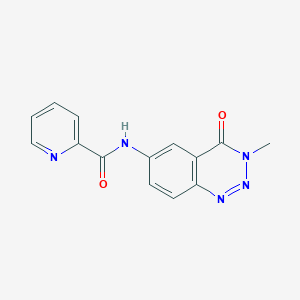
![3-hydroxy-N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B11022277.png)
![1-(4-fluorobenzyl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11022281.png)
![4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[4-(trifluoromethoxy)benzyl]butanamide](/img/structure/B11022288.png)
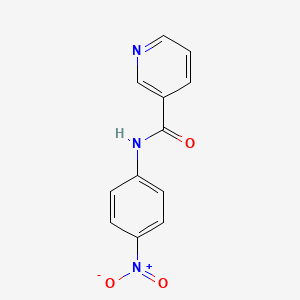
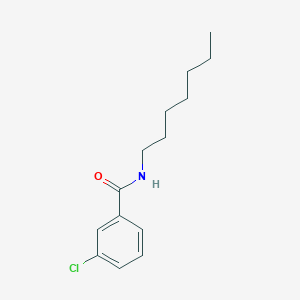
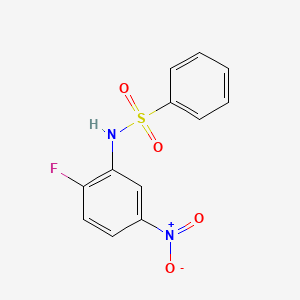
![N-(3-{bis[(4-nitrophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B11022310.png)
